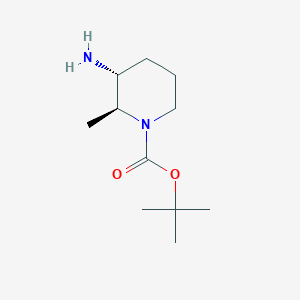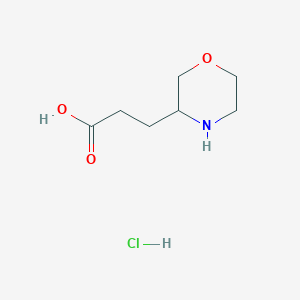
tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there is no direct synthesis process available for “tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate”, there are related compounds that have been synthesized. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, has been reported .Scientific Research Applications
Tert-Butyl (tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate)-3-amino-2-methylpiperidine-1-carboxylate has been studied extensively in the scientific research field. It has been found to have potential applications in the pharmaceutical, agricultural, and chemical industries. In the pharmaceutical industry, it has been used as a chiral building block for the synthesis of active pharmaceutical ingredients (APIs). In the agricultural industry, it has been used as an insecticide and fungicide. In the chemical industry, it has been used as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
Mode of Action
It is known that the tert-butyl group in chemistry has unique reactivity patterns due to its crowded structure . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways , which could potentially be affected by this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Advantages and Limitations for Lab Experiments
Tert-Butyl (tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate)-3-amino-2-methylpiperidine-1-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is readily available in the laboratory at a low cost. Another advantage is that it is a stable compound and does not easily decompose. A limitation is that it is not very soluble in water, so it must be dissolved in a suitable solvent before use.
Future Directions
The potential applications of tert-Butyl (tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate)-3-amino-2-methylpiperidine-1-carboxylate are still being explored. Future research could focus on its use as a potential therapeutic agent in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Other potential research areas include its use as an insecticide, fungicide, and as an intermediate in the synthesis of other organic compounds. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
Tert-Butyl (tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate)-3-amino-2-methylpiperidine-1-carboxylate can be synthesized in two different ways. The first method involves the reaction of tert-butyl amine with methyl piperidine-1-carboxylate. In this reaction, the tert-butyl amine is treated with aqueous sodium hydroxide solution, followed by the addition of methyl piperidine-1-carboxylate. The reaction is then heated to reflux and the product is isolated by the addition of water and extraction with ethyl acetate. The second method involves the reaction of tert-butyl bromide with methyl piperidine-1-carboxylate. In this reaction, the tert-butyl bromide is treated with aqueous sodium hydroxide solution, followed by the addition of methyl piperidine-1-carboxylate. The reaction is then heated to reflux and the product is isolated by the addition of water and extraction with ethyl acetate.
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIHBYXILBKXGA-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,10-Diaza-9-(4-hydroxy-3,5-diiodophenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6357561.png)





![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)
![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)
![t-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B6357624.png)

![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)


